molecular formula C17H17N5OS B2975910 2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide CAS No. 2034611-31-7

2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

Cat. No.: B2975910
CAS No.: 2034611-31-7
M. Wt: 339.42
InChI Key: GMVZHXLDDUDHSV-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a benzylsulfanyl group, a pyridine-substituted 1,2,3-triazole ring, and an acetamide linker. The pyridine and triazole moieties are known to enhance binding affinity through hydrogen bonding and π-π interactions, while the benzylsulfanyl group may contribute to lipophilicity and metabolic stability .

Properties

IUPAC Name

2-benzylsulfanyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(13-24-12-14-5-2-1-3-6-14)19-9-15-11-22(21-20-15)16-7-4-8-18-10-16/h1-8,10-11H,9,12-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVZHXLDDUDHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate electrophile.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a thiol-ene reaction, where a benzyl thiol reacts with an alkene under radical conditions.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be used for substitution reactions on the pyridinyl ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated pyridinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of triazole-containing molecules with biological targets. It may also serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. The triazole ring is known for its bioactivity, and the presence of the benzylsulfanyl and pyridinyl groups may enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the benzylsulfanyl group can interact with hydrophobic pockets. The pyridinyl group may also participate in coordination with metal ions or other functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

The compound’s key structural elements can be compared to derivatives with analogous functional groups:

Compound Core Structure Substituents Reported Activity
2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide (Target) 1,2,3-triazole + acetamide Benzylsulfanyl, pyridin-3-yl Hypothesized enzyme inhibition (no direct data)
[18F] 2-[3,5-bis(4-hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl]-N-[1-[2-(2-(2-fluoroethoxy)ethyl)-triazol-4-yl]methyl]acetamide 1,2,3-triazole + acetamide Fluorinated ethoxy, curcumin-derived styryl groups Radiochemical tracer for imaging (synthesized via click chemistry and 18F-fluorination)
N-(tert-butyl)-N-(2-(((1-(4-(tert-butyl)benzyl)-1H-1,2,3-triazol-4-yl)methyl)amino)-2-oxoethyl)acetamide 1,2,3-triazole + acetamide tert-butyl benzyl, tert-butylamine Synthetic intermediate (no biological data reported)
2-[1-[2-[(3-chloranylacridin-9-yl)amino]ethyl]-1,2,3-triazol-4-yl]-N-[(3-methoxy-4-hydroxyphenyl)methyl]acetamide 1,2,3-triazole + acetamide Chloroacridine, methoxy-hydroxyphenyl Acetylcholinesterase inhibition (crystallographically validated)

Key Observations :

  • Triazole-Acetamide Backbone : Common across all compounds, enabling modular functionalization via click chemistry .
  • Substituent Influence : The target compound’s benzylsulfanyl group contrasts with fluorinated (), tert-butyl (), or acridine-based () moieties in analogs. These differences likely modulate solubility, target selectivity, and pharmacokinetics.
Structural and Crystallographic Insights
  • Crystallography : While the target compound lacks published crystallographic data, SHELX-based refinements () have been critical in resolving structures of related triazole-acetamide hybrids. For instance, the acetylcholinesterase complex () was refined using SHELXL, confirming precise binding interactions.
  • Hypothesized Binding Mode : The pyridin-3-yl group in the target compound may mimic the methoxy-hydroxyphenyl moiety in , facilitating aromatic stacking in enzyme active sites.

Biological Activity

The compound 2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzylsulfanyl group and a triazole moiety linked to a pyridine ring. This unique structure contributes to its biological activity.

  • Molecular Formula : C₁₄H₁₃N₅S
  • Molecular Weight : 283.35 g/mol

Biological Activity Overview

Research indicates that triazole derivatives, including the compound in focus, exhibit a range of biological activities:

Antimicrobial Activity

Several studies have reported that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the one discussed have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

CompoundActivity AgainstMIC (μg/mL)
Triazole Derivative AE. coli6.25
Triazole Derivative BS. aureus12.5

These findings suggest that modifications in the triazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound has been shown to inhibit tumor cell proliferation through mechanisms such as the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis.

  • IC50 Values : The compound demonstrated IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of thymidylate synthase, leading to disrupted DNA synthesis in cancer cells.
  • Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes effectively, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole compounds induce oxidative stress in microbial cells, contributing to their antimicrobial effects .

Case Studies and Research Findings

Recent studies have highlighted the promising nature of triazole derivatives:

  • A study published in Pharmaceutical Research evaluated a series of triazole compounds and found that those with specific substitutions exhibited enhanced antibacterial activity compared to their parent compounds .
  • Another research article focused on the synthesis of benzimidazole-triazole hybrids reported significant antibacterial activity against resistant strains, suggesting that structural modifications can yield compounds with superior efficacy .

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